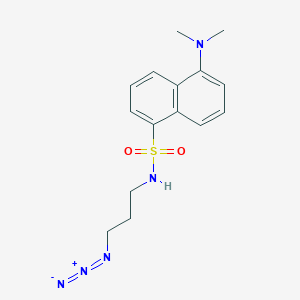

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide

Description

Propriétés

Numéro CAS |

610794-21-3 |

|---|---|

Formule moléculaire |

C15H19N5O2S |

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C15H19N5O2S/c1-20(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)18-11-5-10-17-19-16/h3-4,6-9,18H,5,10-11H2,1-2H3 |

Clé InChI |

SBHUGNBDUYEJFA-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN=[N+]=[N-] |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Core Sulfonamide Formation

The synthesis begins with 5-(dimethylamino)-1-naphthalenesulfonamide , a key sulfonamide intermediate. This compound is commercially available or can be synthesized by sulfonation of 5-(dimethylamino)-1-naphthalene followed by amination to introduce the sulfonamide group.

- The sulfonamide group provides a reactive nitrogen atom for further substitution.

- The dimethylamino substituent on the naphthalene ring enhances fluorescence properties and reactivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

A highly efficient and selective method to prepare N-(3-azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide derivatives involves CuAAC:

- The sulfonamide is first functionalized with a terminal alkyne group (e.g., N-(2-propynyl) derivative).

- This alkyne-functionalized sulfonamide is reacted with azide-containing compounds (such as 3-azidopropyl derivatives or azide-functionalized silsesquioxanes) in the presence of copper(I) bromide and ligands like PMDETA at room temperature overnight.

- The reaction proceeds with high regioselectivity and yields (typically >75%), producing 1,4-disubstituted 1,2,3-triazole linkages connecting the azidopropyl group to the sulfonamide nitrogen.

Purification and Characterization

- The crude products are purified by silica gel chromatography using solvent systems such as ethyl acetate/hexanes (1:9) to isolate the pure sulfonamide derivatives.

- Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^29Si NMR for silsesquioxane conjugates) confirming the chemical shifts of the sulfonamide, azide, and triazole protons.

- Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of azide stretching bands (~2100 cm^-1) after click reaction.

- Elemental analysis to confirm composition.

- Mass spectrometry and sometimes X-ray crystallography for structural confirmation.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 5-(Dimethylamino)-1-naphthalenesulfonyl chloride + amine | >90 | Commercially available or synthesized |

| 2 | Azidation of 3-chloropropyl precursors | NaN3 in DMF, 70–120 °C, 24–48 h | 80–90 | Formation of 3-azidopropyl intermediates |

| 3 | Alkylation or amide coupling | Sulfonamide + 3-azidopropyl halide or acid + coupling agents | 70–85 | Direct N-alkylation or amide bond formation |

| 4 | CuAAC click reaction | Alkyne-functionalized sulfonamide + azide, CuBr/PMDETA, RT, overnight | 75–91 | High regioselectivity, triazole formation |

| 5 | Purification | Silica gel chromatography (ethyl acetate/hexanes) | - | Isolation of pure product |

Research Findings and Practical Considerations

- The use of click chemistry is favored due to its mild conditions, high yields, and specificity, making it ideal for functionalizing sulfonamide compounds with azide groups.

- The azidation step requires careful control of temperature and reaction time to avoid side reactions and ensure complete conversion.

- The sulfonamide nitrogen's nucleophilicity can be modulated by substituents on the naphthalene ring, affecting alkylation efficiency.

- Purification by chromatography is essential to remove unreacted starting materials and copper residues from click reactions.

- The final compounds exhibit strong fluorescence due to the dansyl (dimethylamino-naphthalenesulfonyl) moiety, useful for applications in labeling and sensing.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

N-(3-Azidopropyl)-5-(diméthylamino)-1-naphtalènesulfonamide possède plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, en particulier en chimie de clic.

Biologie : Utilisé dans l'étude du marquage des protéines et de la chimie bioorthogonale en raison de sa fonctionnalité azide.

Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments et comme précurseur de composés bioactifs.

Industrie : Utilisé dans le développement de matériaux et de polymères avancés dotés de propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de N-(3-Azidopropyl)-5-(diméthylamino)-1-naphtalènesulfonamide dépend largement de ses groupes fonctionnels :

Groupe azide : Peut participer à des réactions bioorthogonales, permettant un marquage sélectif des biomolécules sans interférer avec les processus biologiques.

Groupe diméthylamino : Contribue à la solubilité et à la réactivité du composé, facilitant les interactions avec diverses cibles moléculaires.

Partie naphtalènesulfonamide : Fournit une structure aromatique rigide qui peut interagir avec des protéines ou des enzymes spécifiques, influençant ainsi leur activité.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its ability to inhibit amyloid beta protein production, which is crucial in the context of Alzheimer's disease. Research indicates that sulfonamide compounds can modulate the proteolytic processing of amyloid precursor protein (APP), thereby reducing the accumulation of amyloid beta plaques in the brain . The inhibition of APP cleavage by N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide positions it as a potential therapeutic agent for neurodegenerative disorders.

Case Study: Alzheimer’s Disease

In a study focusing on the development of novel sulfonamide compounds, it was found that derivatives similar to this compound exhibited significant inhibitory effects on amyloid beta production. These findings suggest that such compounds could lead to new treatments for Alzheimer's disease by targeting the underlying mechanisms of amyloid plaque formation .

Materials Science

Click Chemistry Applications

The azide functional group in this compound makes it an excellent candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which are valuable in creating complex materials and modifying surfaces .

Case Study: Nanofibrillated Cellulose (NFC)

A study demonstrated the use of this compound in modifying nanofibrillated cellulose through click chemistry. The reaction between azide groups on NFC and propargyl amine resulted in pH-responsive materials with enhanced properties, showcasing the versatility of this compound in material applications .

Bioconjugation

Fluorogenic Probes

this compound has been utilized to develop highly selective fluorogenic probes for thiol labeling in proteins. The compound's reactivity with thiols allows for specific tagging, which can facilitate tracking and studying protein interactions in biological systems .

Case Study: Thiol-Selective Probes

Research on thiol-selective fluorogenic probes highlighted the effectiveness of this compound in selectively labeling proteins via alkylation. The probes demonstrated significant increases in fluorescence upon reaction with thiols, indicating their potential for use in live-cell imaging and other biotechnological applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide largely depends on its functional groups:

Azide Group: Can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological processes.

Dimethylamino Group: Contributes to the compound’s solubility and reactivity, facilitating interactions with various molecular targets.

Naphthalenesulfonamide Moiety: Provides a rigid aromatic structure that can interact with specific proteins or enzymes, influencing their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related dansyl sulfonamides, differing primarily in substituents on the sulfonamide nitrogen. Key analogs include:

*Calculated based on formula; exact values may vary.

Fluorescence and Detection Properties

- Azidopropyl Derivative : Exhibits typical dansyl fluorescence (large Stokes shift) but is primarily valued for its azide-mediated conjugation .

- Propargyl Analog: Used to label azide-functionalized nanocellulose (NFC), yielding green-yellow fluorescence without structural degradation .

- BNS : Bromine modification may redshift emission or alter quantum yield, improving MS detectability due to isotopic patterns .

Stability and Limitations

- Azide Stability : Azide groups may degrade under reducing conditions, limiting long-term storage .

- Propargyl Specificity : Requires copper catalysts for CuAAC, which can be cytotoxic in biological systems .

- Bromine Trade-offs : While BNS enhances MS signals, bromine increases molecular weight and may reduce solubility .

Research Findings and Trends

Recent studies emphasize the versatility of azide-functionalized dansyl compounds in "click chemistry" applications, particularly in biomedicine and nanotechnology. The target compound’s dual functionality (fluorescence + bioconjugation) positions it as a superior choice for surface modification compared to non-azide analogs . However, brominated derivatives like BNS address limitations in MS compatibility, suggesting future directions for multi-modal detection systems .

Activité Biologique

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 333.409 g/mol

- LogP : 3.81 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 107.54 Ų

This compound primarily functions as a thiol-reactive probe, exploiting the azide functional group for bioorthogonal reactions. This property allows it to selectively label thiol-containing biomolecules, making it useful in various biological assays and imaging techniques.

Biological Activity

The compound's biological activity can be categorized into several key areas:

1. Thiol Labeling

The compound has been shown to effectively label thiols in proteins, facilitating the study of protein dynamics and interactions. The reaction kinetics with glutathione, a common cellular thiol, were characterized by second-order rate constants ranging from 40 to 200 M⁻¹s⁻¹, indicating a strong reactivity profile suitable for biological applications .

2. Antitumor Activity

In related studies, derivatives of naphthalene sulfonamides have exhibited antitumor properties. For instance, compounds structurally similar to this compound have been reported to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Fluorogenic Probes

The compound has been utilized in the development of fluorogenic probes for real-time monitoring of thiol levels in biological samples. The increase in fluorescence upon reaction with thiols has been quantitatively assessed, demonstrating its potential as a sensitive detection tool in biochemical assays .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

- Study on Protein Labeling : A study demonstrated the use of this compound to label specific proteins in live cells, allowing for visualization of protein localization and dynamics using fluorescence microscopy .

- Anticancer Research : Another investigation focused on the synthesis of naphthalene sulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics .

Data Table: Reactivity and Stability

The following table summarizes key findings regarding the reactivity and stability of this compound in different experimental setups:

| Compound | k_obs (M⁻¹s⁻¹) | Fluorescence Increase | Stability (days) |

|---|---|---|---|

| This compound | 104 ± 3.2 | Significant | >9 |

| Related Compound A | 197 ± 11.3 | Moderate | 2-3 |

| Related Compound B | 39.9 ± 1.9 | Low | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.